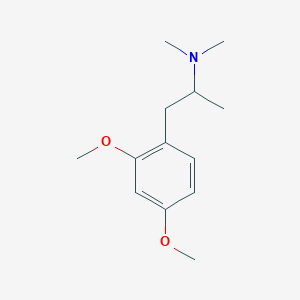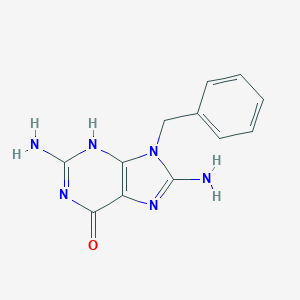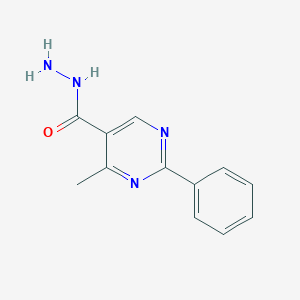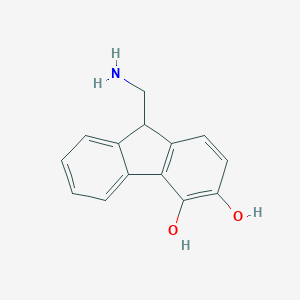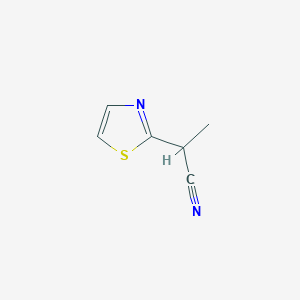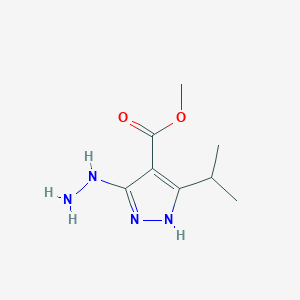![molecular formula C21H20Cl2N4O4S B009191 2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate CAS No. 104495-87-6](/img/structure/B9191.png)
2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole is a synthetic organic compound with the molecular formula C21H20Cl2N4O4S and a molecular weight of 495.38 g/mol . This compound is known for its unique structure, which includes a dichlorobenzothiazole core and an azo linkage, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole typically involves multiple steps. One common method includes the diazotization of 4-amino-2,5-dichlorobenzothiazole followed by coupling with N,N-bis(2-acetoxyethyl)aniline . The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions typically involve the cleavage of the azo linkage, resulting in the formation of corresponding amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole involves its interaction with specific molecular targets and pathways. The azo linkage and dichlorobenzothiazole core play crucial roles in its activity. The compound can interact with cellular proteins, enzymes, and DNA, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests multiple modes of action .
Comparison with Similar Compounds
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole can be compared with other similar compounds, such as:
2-[4-[Bis(2-hydroxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole: This compound has similar structural features but differs in the functional groups attached to the phenylazo moiety.
2-[4-[Bis(2-methoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole: Another similar compound with methoxyethyl groups instead of acetoxyethyl groups.
The uniqueness of 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole lies in its specific functional groups, which influence its chemical reactivity and biological activity .
Properties
CAS No. |
104495-87-6 |
|---|---|
Molecular Formula |
C21H20Cl2N4O4S |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-13(28)30-9-7-27(8-10-31-14(2)29)16-5-3-15(4-6-16)25-26-21-24-19-11-17(22)18(23)12-20(19)32-21/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
NEGIOJOAQRZRLF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Synonyms |
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)
